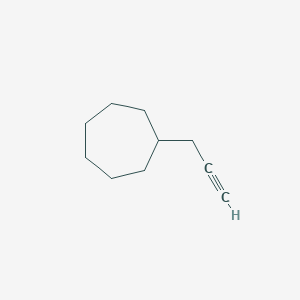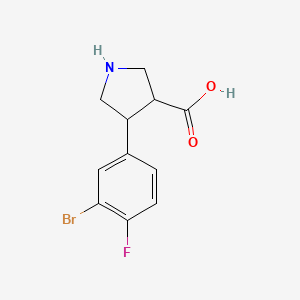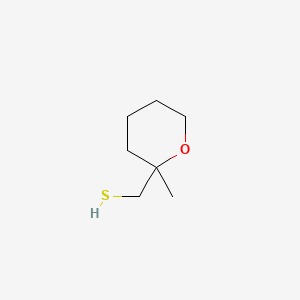
N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group (SO2) bonded to a chlorine atom. The compound is notable for its unique structure, which includes both cyclohexylmethyl and cyclopropyl groups attached to the sulfamoyl moiety. This combination of functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride typically involves the reaction of cyclohexylmethylamine and cyclopropylamine with chlorosulfonic acid. The reaction proceeds through the formation of intermediate sulfonamides, which are subsequently chlorinated to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise monitoring systems helps in maintaining optimal reaction conditions, thereby improving the overall yield and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be readily substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane, chloroform, and tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.
Catalysts: Acid or base catalysts may be employed to enhance the reaction rates.
Major Products Formed
Sulfonamides: Substitution reactions with amines yield sulfonamides.
Sulfonate Esters: Reactions with alcohols produce sulfonate esters.
Sulfonic Acids: Hydrolysis of the sulfonyl chloride group results in sulfonic acids.
Wissenschaftliche Forschungsanwendungen
N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride has a wide range of applications in scientific research, including:
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those containing sulfonamide moieties.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(cyclohexylmethyl)-N-methylsulfamoyl chloride
- N-(cyclopropylmethyl)-N-cyclopropylsulfamoyl chloride
- N-(cyclohexylmethyl)-N-ethylsulfamoyl chloride
Uniqueness
N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride is unique due to the presence of both cyclohexylmethyl and cyclopropyl groups. This combination of bulky and strained ring structures imparts distinct steric and electronic properties to the compound, influencing its reactivity and interactions with other molecules. The unique structure also makes it a valuable intermediate in the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C10H18ClNO2S |
|---|---|
Molekulargewicht |
251.77 g/mol |
IUPAC-Name |
N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride |
InChI |
InChI=1S/C10H18ClNO2S/c11-15(13,14)12(10-6-7-10)8-9-4-2-1-3-5-9/h9-10H,1-8H2 |
InChI-Schlüssel |
NVLKRSOAWPHXDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CN(C2CC2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate](/img/structure/B13618583.png)

![1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13618604.png)

![2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13618618.png)

